2H-Pyran-3-amine,3,6-dihydro-6-(1-methylethoxy)-,(3R,6S)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-3-amine, 3,6-dihydro-6-(1-methylethoxy)-, (3R,6S)-(9CI) is an organic compound with the molecular formula C8H17NO2. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-3-amine, 3,6-dihydro-6-(1-methylethoxy)-, (3R,6S)-(9CI) typically involves the hydrogenation of pyran-3-amine. This reaction is carried out under specific conditions, including the presence of hydrogen gas and a suitable catalyst, such as palladium on carbon. The reaction is conducted at elevated temperatures and pressures to ensure complete hydrogenation.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-3-amine, 3,6-dihydro-6-(1-methylethoxy)-, (3R,6S)-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form more saturated compounds.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permangan
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(3R,6S)-6-propan-2-yloxy-3,6-dihydro-2H-pyran-3-amine |
InChI |
InChI=1S/C8H15NO2/c1-6(2)11-8-4-3-7(9)5-10-8/h3-4,6-8H,5,9H2,1-2H3/t7-,8+/m1/s1 |
InChI Key |
WLIOOTZUVWTBSS-SFYZADRCSA-N |
Isomeric SMILES |
CC(C)O[C@H]1C=C[C@H](CO1)N |
Canonical SMILES |
CC(C)OC1C=CC(CO1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.